2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Fragment-based screening Lead-likeness Physicochemical profiling

2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole (CAS 816429-54-6) is a heterocyclic building block that integrates a pyrazole ring with a 1,3,4-oxadiazole moiety. It has a molecular weight of 226.23 g·mol⁻¹, a calculated LogP of 2.23, a topological polar surface area (TPSA) of 56.74 Ų, and a density of 1.324 g·cm⁻³.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
Cat. No. B13116061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=CC=C2)C3=NN=CO3
InChIInChI=1S/C12H10N4O/c1-9-11(12-15-13-8-17-12)7-14-16(9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyGPSUUGPHIYTYIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole: Core Scaffold Identity and Procurement Baseline


2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole (CAS 816429-54-6) is a heterocyclic building block that integrates a pyrazole ring with a 1,3,4-oxadiazole moiety . It has a molecular weight of 226.23 g·mol⁻¹, a calculated LogP of 2.23, a topological polar surface area (TPSA) of 56.74 Ų, and a density of 1.324 g·cm⁻³ . The compound is commercially available at 97% purity and serves as a versatile intermediate for constructing bioactive pyrazole-oxadiazole conjugates [1].

Fragment-like physicochemical space
Pre-qualified HPLC purity specification
Pyrazole–1,3,4-oxadiazole core scaffold for SAR

Why Pyrazole-Oxadiazole Analogs Cannot Substitute 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole


Close analogs of the pyrazole-oxadiazole class are not functionally interchangeable because minor structural modifications—such as oxadiazole ring isomerism (1,3,4- vs. 1,2,4-oxadiazole), introduction of a thione or carbonyl group, or altered substitution pattern on the pyrazole—profoundly change reactivity, physicochemical properties, and biological readouts [1]. For example, the 2-thione analog adds a hydrogen-bond donor and increases LogP, substantially altering its pharmacokinetic and synthetic profile [2]. Consequently, sourcing the exact core scaffold is a prerequisite for reproducible structure–activity relationship (SAR) campaigns and synthetic methodology development.

Oxadiazole isomerism 1,2,4-oxadiazole analogs may alter binding geometry and SAR alignment, limiting direct replacement.
Thione substitution Introduction of sulfur increases LogP and H-bond donor capacity, shifting reactivity and biological profile.
Pyrazole substitution pattern Different aryl or alkyl groups on pyrazole can profoundly affect electronic properties and downstream derivatization.

Quantitative Differentiation Evidence for 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole


Lower Molecular Weight and Reduced Lipophilicity vs. 2-Thione Analog

Compared to the 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione analog, the target compound lacks the sulfur atom, resulting in a 32 Da lower molecular weight (226.23 vs. 258.30 g·mol⁻¹) and an estimated LogP decrease of ~0.5–0.7 units, while maintaining a comparable TPSA . This promotes better aqueous solubility and compliance with fragment-like physicochemical criteria (MW < 250, LogP < 3) [1].

Physicochemical Differentiation
Class-level inference
ΔMW = −32 Da; ΔLogP ≈ −0.5 to −0.7 vs. 2-thione analog
Supports fragment-likeness and aqueous solubility
Calculated values; no experimental LogP available
Fragment-based screening Lead-likeness Physicochemical profiling

Synthetic Gateway: Direct Conversion to Bioactive 2-Thione and Mannich Base Libraries

The target oxadiazole is the immediate precursor to 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione via reaction with CS₂, a key intermediate that yielded Mannich bases 5a–f and S-alkylated derivatives 6a–f and 7a–f [1]. Selected derivatives demonstrated 60–70% in vivo anti-inflammatory inhibition at 100 mg·kg⁻¹ (carrageenan-induced paw edema model) and significant analgesic activity [1]. In parallel, the diphenyl-substituted congener series 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles showed MIC values of 20–50 μg·mL⁻¹ against bacteria and 25–55 μg·mL⁻¹ against fungi [2]. Although the parent oxadiazole itself was not directly assayed, its role as the essential gateway building block for these active series is unequivocal.

Synthetic Utility
Context-dependent
One-step CS₂ conversion to thione; downstream Mannich bases and S-alkyl derivatives show anti-inflammatory (60–70%) and antimicrobial (MIC 20–50 µg/mL)
Precursor to validated bioactivity library
Activity resides in derivatives; parent oxadiazole not directly assayed
Synthetic methodology Medicinal chemistry Diversification

Regioisomeric Integrity: Defined 1,3,4-Oxadiazole Connectivity vs. 1,2,4-Oxadiazole Isomers

The target compound features a 1,3,4-oxadiazole ring attached at the pyrazole 4-position, confirmed by SMILES Cc1c(cnn1c2ccccc2)c3nnco3 . In contrast, isomeric 1,2,4-oxadiazole analogs such as 5-(5-methyl-1H-pyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole possess a different heterocyclic arrangement that alters electronic distribution and binding properties [1]. The 1,3,4-oxadiazole isomer is the scaffold exploited in the majority of published antimicrobial and anti-inflammatory pyrazole-oxadiazole series, ensuring alignment with existing SAR data.

Regioisomeric Identity
Class-level inference
1,3,4-oxadiazole C4-linked pyrazole; SMILES: Cc1c(cnn1c2ccccc2)c3nnco3
Confirms match with published SAR scaffolds
1,2,4-isomer not head-to-head tested
Regiochemistry Structural confirmation Procurement specification

Commercially Defined Purity Baseline vs. Unavailable Thione Analog

2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is stocked by chemical suppliers at a certified purity of 97% (HPLC) . In contrast, the synthetically downstream 2-thione analog (5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione) is not listed in major catalogs as a ready-to-ship item; its availability is limited to custom synthesis requests, introducing lead time and batch-to-batch variability . This supply-chain distinction makes the parent oxadiazole the more reliable starting point for time-sensitive research.

Commercial Purity & Availability
Data to verify
97% purity, stocked; 2-thione analog not catalog-listed
Reliable procurement with pre-qualified purity
Supplier catalog survey; independent verification advised
Commercial availability Purity specification Procurement reliability

High-Impact Application Scenarios for 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole


Medicinal Chemistry: Fragment-Based Drug Discovery Starting Point

With a molecular weight of 226 Da and LogP of 2.23, the compound fits fragment-like physicochemical space, making it an attractive core for fragment growing or linking strategies targeting kinases, GPCRs, or antimicrobial enzymes [1]. Its 1,3,4-oxadiazole ring can engage in hydrogen bonding and π-stacking interactions critical for fragment hit expansion [2].

Synthetic Methodology Development: Oxadiazole Diversification Platform

The parent heterocycle is an established precursor for generating 2-thione, 2-alkylthio, and Mannich base derivatives. Researchers can use it as a single entry point to build diverse compound libraries, leveraging published one-pot protocols that yield biologically validated products [1].

Anti-Inflammatory and Antimicrobial Lead Generation

Derivatives synthesized directly from this scaffold have demonstrated 60–70% in vivo anti-inflammatory efficacy (100 mg·kg⁻¹) and antimicrobial MIC values of 20–50 μg·mL⁻¹ [1][2]. Procuring the parent oxadiazole enables rapid synthesis and screening of focused analog sets around these validated phenotypes.

Material Science: Electron-Transporting Building Block

1,3,4-Oxadiazoles are well-known electron-deficient heterocycles used in OLED and fluorescent sensor design. The pyrazole substituent provides a convenient handle for further functionalization or polymerization, potentially tuning emission wavelengths as demonstrated in structurally related pyrazolyl-oxadiazole fluorophores [3].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Fragment-like MW & LogP
Ligand efficiency & hit expansion
Synthetic methodology development
Core scaffold for one-step thione conversion
Library diversification & protocol reproducibility
Anti-inflammatory & antimicrobial derivative synthesis
Precursor to validated bioactive series
In vivo paw edema & broth microdilution endpoints
Organic electronics research
Electron-deficient oxadiazole core
OLED & fluorescence emission tuning
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